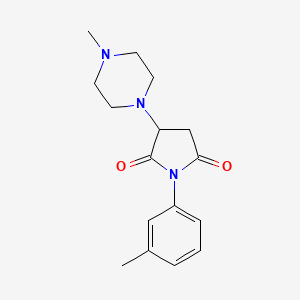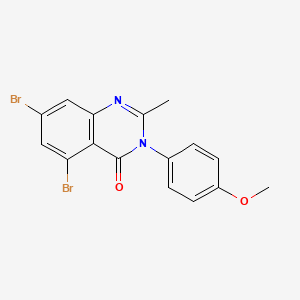![molecular formula C20H21NO2 B5118518 8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
8-[4-(2-methylphenoxy)butoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(2-methylphenoxy)butoxy]quinoline is a chemical compound that belongs to the class of quinolines. It is also known as MPBQ or 8-MPBQ. This compound has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 8-[4-(2-methylphenoxy)butoxy]quinoline is not fully understood. However, it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the antioxidant response. Furthermore, it has been suggested to bind to and inhibit the activity of certain enzymes involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
8-[4-(2-methylphenoxy)butoxy]quinoline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been shown to induce cell death in cancer cells. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[4-(2-methylphenoxy)butoxy]quinoline in lab experiments is its potential to exhibit multiple biological effects. This allows researchers to investigate various pathways and mechanisms simultaneously. Additionally, it has been reported to have low toxicity in animal models. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 8-[4-(2-methylphenoxy)butoxy]quinoline. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Another direction is the exploration of its role in glucose metabolism and insulin signaling. Additionally, further research is needed to elucidate its mechanism of action and to optimize its synthesis process. Overall, 8-[4-(2-methylphenoxy)butoxy]quinoline holds promise as a potential therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of 8-[4-(2-methylphenoxy)butoxy]quinoline involves the reaction between 2-methylphenol, 1-bromo-4-(4-chlorobutoxy)benzene, and 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide. The product is then purified using column chromatography or recrystallization. The yield of the synthesis process is around 50-60%.
Aplicaciones Científicas De Investigación
8-[4-(2-methylphenoxy)butoxy]quinoline has potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been investigated for its role in the regulation of glucose metabolism and insulin sensitivity.
Propiedades
IUPAC Name |
8-[4-(2-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-8-2-3-11-18(16)22-14-4-5-15-23-19-12-6-9-17-10-7-13-21-20(17)19/h2-3,6-13H,4-5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGYYTYBEMFJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Methylphenoxy)butoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)
![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)